3-(4-Methoxy-3-sulfamoylphenyl)acrylic acid
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Overview
Description
3-(4-Methoxy-3-sulfamoylphenyl)acrylic acid, also known by its IUPAC name (2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]-2-propenoic acid, is a compound with the molecular formula C10H11NO5S and a molecular weight of 257.27 g/mol . This compound is characterized by the presence of a methoxy group, a sulfamoyl group, and a propenoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-sulfamoylphenyl)acrylic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding sulfonamide derivative using sulfamic acid.
Condensation Reaction: The sulfonamide derivative undergoes a condensation reaction with malonic acid in the presence of a base such as sodium ethoxide to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-3-sulfamoylphenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The propenoic acid moiety can be reduced to form a saturated carboxylic acid.
Substitution: The sulfamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-carboxy-3-sulfamoylphenyl)prop-2-enoic acid.
Reduction: Formation of 3-(4-methoxy-3-sulfamoylphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxy-3-sulfamoylphenyl)acrylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3-sulfamoylphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. The propenoic acid moiety can interact with cellular receptors, modulating signal transduction pathways. These interactions result in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxy-3-methylsulfamoylphenyl)prop-2-enoic acid: Similar structure but with a methyl group instead of an amino group on the sulfamoyl moiety.
3-(4-Methoxy-3-propylsulfamoylphenyl)prop-2-enoic acid: Similar structure but with a propyl group instead of an amino group on the sulfamoyl moiety.
Uniqueness
3-(4-Methoxy-3-sulfamoylphenyl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a methoxy group and a sulfamoyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H11NO5S |
---|---|
Molecular Weight |
257.27 g/mol |
IUPAC Name |
3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H11NO5S/c1-16-8-4-2-7(3-5-10(12)13)6-9(8)17(11,14)15/h2-6H,1H3,(H,12,13)(H2,11,14,15) |
InChI Key |
FCBAZVFULZYDEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N |
Origin of Product |
United States |
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